molecular formula C6H10F3NO B1330130 N,N-Diethyl-2,2,2-trifluoroacetamide CAS No. 360-92-9

N,N-Diethyl-2,2,2-trifluoroacetamide

Cat. No. B1330130
CAS RN: 360-92-9
M. Wt: 169.14 g/mol
InChI Key: CODXZFSZJFCVBE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,2,2-trifluoroacetamide is a chemical compound with the linear formula CF3CON(C2H5)2 . It has a molecular weight of 169.14 . It may be used for the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2,2,2-trifluoroacetamide is represented by the formula CF3CON(C2H5)2 . The InChI key is CODXZFSZJFCVBE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-Diethyl-2,2,2-trifluoroacetamide has a refractive index n20/D 1.38 (lit.) and a boiling point of 65-67 °C/24 mmHg (lit.) . Its density is 1.2 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Azidothiophenes

N,N-Diethyl-2,2,2-trifluoroacetamide: is utilized in the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes . These compounds are valuable for their potential use in creating heterocyclic structures that are prevalent in many pharmaceuticals.

Gabriel Synthesis Alternative

This compound offers a convenient alternative to the Gabriel synthesis of primary amines from halides. The process involves N-alkylation followed by the cleavage of the readily-hydrolyzed trifluoroacetyl group . This method is significant for its improved yields and milder reaction conditions.

Phase-Transfer Catalysis

In phase-transfer catalysis, N,N-Diethyl-2,2,2-trifluoroacetamide can be used for improved N-alkylation under phase-transfer conditions. This allows for successive alkylation with different alkyl groups, which is beneficial for the synthesis of complex organic compounds .

Analytical Chemistry

Due to its unique properties, this compound is also used in analytical chemistry as a derivatization agent for the quantification and qualification of various substances within a sample .

Material Science

In material science, the compound’s ability to introduce fluorinated groups can be exploited to alter the surface properties of materials, such as increasing hydrophobicity or enhancing chemical resistance .

Medicinal Chemistry

N,N-Diethyl-2,2,2-trifluoroacetamide: plays a role in medicinal chemistry where it is used to introduce trifluoromethyl groups into molecules, which can significantly alter the biological activity of a compound .

Safety And Hazards

N,N-Diethyl-2,2,2-trifluoroacetamide is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N,N-diethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODXZFSZJFCVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279959
Record name N,N-Diethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2,2,2-trifluoroacetamide

CAS RN

360-92-9
Record name 360-92-9
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Record name N,N-Diethyl-2,2,2-trifluoroacetamide
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Record name N,N-Diethyl-2,2,2-trifluoroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N,N-Diethyl-2,2,2-trifluoroacetamide in the synthesis described in the paper?

A: N,N-Diethyl-2,2,2-trifluoroacetamide acts as an electrophilic reagent in the synthesis of a series of 2,2,2-trifluoroacetyl-azidothiophenes []. The synthesis utilizes a one-pot procedure involving:

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